

A Technical Guide to Fmoc-Glu(OBzl)-OH: Properties, Application, and Quality Control

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Fmoc-Glu(OBzl)-OH*

CAS No.: 123639-61-2

Cat. No.: B557468

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N- α -Fmoc-L-glutamic acid γ -benzyl ester (**Fmoc-Glu(OBzl)-OH**), a critical building block in solid-phase peptide synthesis (SPPS). This document outlines its physical and chemical properties, provides detailed experimental protocols for its use, and establishes a comprehensive quality control workflow.

Core Properties of Fmoc-Glu(OBzl)-OH

Fmoc-Glu(OBzl)-OH is a derivative of the amino acid glutamic acid, where the α -amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the γ -carboxyl group of the side chain is protected by a benzyl (Bzl) ester. This dual protection strategy is essential for its application in peptide synthesis, preventing unwanted side reactions.

Physical and Chemical Data

The key physical and chemical properties of **Fmoc-Glu(OBzl)-OH** are summarized in the table below for easy reference.

Property	Value	Citations
Appearance	White to off-white or slight yellow to beige crystalline powder.	[1]
Molecular Formula	C ₂₇ H ₂₅ NO ₆	[1]
Molecular Weight	459.49 g/mol	[1]
Melting Point	Approximately 70 °C (with decomposition)	
Solubility	Highly soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).	[1]
Storage (Powder)	Recommended at 2-8 °C for long-term storage. Can be stored at -20°C for up to 3 years and at 4°C for up to 2 years.	[1][2]
Storage (Solution)	In solvent, stable for up to 6 months at -80°C and for up to 1 month at -20°C.	[1]

Experimental Protocols

Detailed methodologies for the handling and use of **Fmoc-Glu(OBzl)-OH** are crucial for successful peptide synthesis.

Preparation of Stock Solutions

For ease of use in solid-phase peptide synthesis, a stock solution of **Fmoc-Glu(OBzl)-OH** is typically prepared.

Materials:

- **Fmoc-Glu(OBzl)-OH**

- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Vortex mixer
- Sterile, dry conical tube or vial

Procedure:

- Weigh the desired amount of **Fmoc-Glu(OBzl)-OH** powder in a sterile, dry conical tube or vial.
- Add the calculated volume of anhydrous DMF or DMSO to achieve the target concentration (e.g., 0.5 M).
- Vortex the mixture until the solid is completely dissolved. Gentle warming may be applied if necessary.
- Store the stock solution at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months).[1]

Manual Solid-Phase Peptide Synthesis (SPPS) - Coupling Protocol

This protocol outlines the manual coupling of **Fmoc-Glu(OBzl)-OH** onto a solid support resin with a free amino group.

Materials:

- Resin with a free N-terminal amine (e.g., Rink Amide resin)
- **Fmoc-Glu(OBzl)-OH**
- Coupling reagents:
 - O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
 - 1-Hydroxybenzotriazole (HOBt)

- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF), peptide synthesis grade
- 20% (v/v) Piperidine in DMF
- Dichloromethane (DCM), peptide synthesis grade
- Kaiser test kit

Procedure:

- Resin Swelling: Swell the resin in DMF for at least 30 minutes in a fritted reaction vessel.[3]
- Fmoc Deprotection:
 - Drain the DMF from the swollen resin.
 - Add a solution of 20% piperidine in DMF to the resin.
 - Agitate the mixture for 5-10 minutes at room temperature.[3]
 - Drain the deprotection solution.
 - Repeat the piperidine treatment for another 10-15 minutes.
 - Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[4]
- Activation of **Fmoc-Glu(OBzl)-OH**:
 - In a separate vial, dissolve 3-5 equivalents of **Fmoc-Glu(OBzl)-OH** and 3-5 equivalents of HBTU/HOBt in DMF.[3]
 - Add 6-10 equivalents of DIPEA to the amino acid solution to activate it. The solution may change color.[3]
- Coupling Reaction:

- Immediately add the activated **Fmoc-Glu(OBzl)-OH** solution to the deprotected peptide-resin.[3]
- Agitate the reaction mixture for 1-2 hours at room temperature.[3]
- Monitoring the Coupling:
 - Perform a Kaiser test on a small sample of the resin beads. A negative test (beads remain yellow) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.
- Washing:
 - Once the coupling is complete, drain the coupling solution.
 - Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3 times) to remove any unreacted reagents and byproducts.
 - The resin is now ready for the next deprotection and coupling cycle.

Quality Control: Reversed-Phase HPLC Analysis

To ensure the purity of **Fmoc-Glu(OBzl)-OH**, a reversed-phase high-performance liquid chromatography (RP-HPLC) method can be employed.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]
- Mobile Phase B: 0.1% TFA in acetonitrile.[5]
- Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used. For example, 5% to 95% B over 20-30 minutes.[5]
- Flow Rate: 1.0 mL/min.[5]

- Detection: UV absorbance at 220 nm.[6]
- Column Temperature: 30°C.[5]

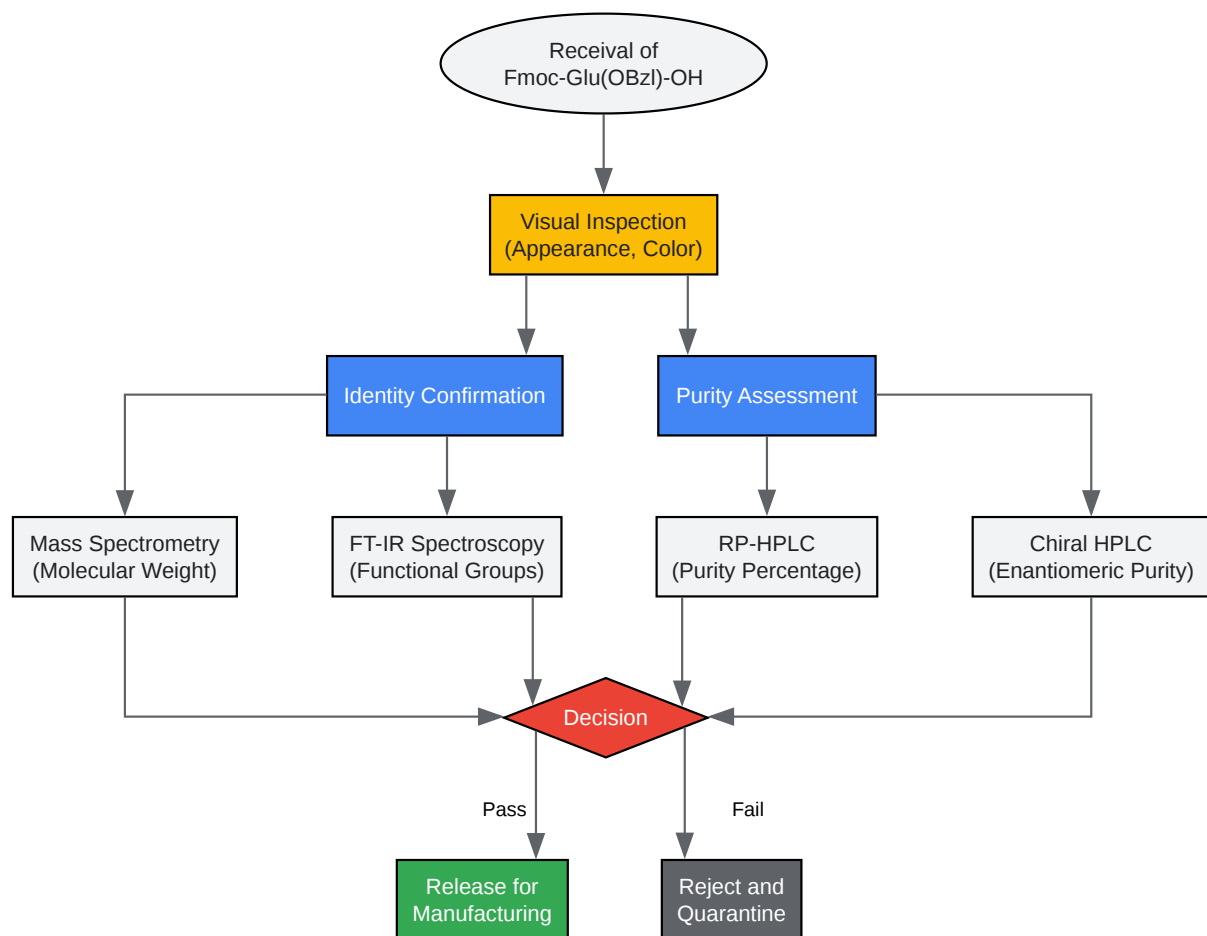
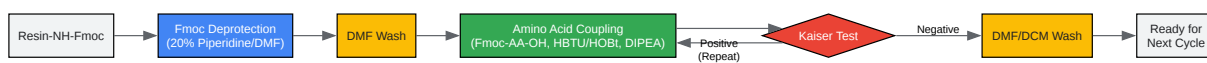
Procedure:

- Prepare a standard solution of **Fmoc-Glu(OBzl)-OH** of known concentration in a suitable solvent (e.g., acetonitrile/water).
- Inject the sample onto the HPLC system.
- Analyze the resulting chromatogram. The purity is calculated by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

Signaling Pathways and Workflows

General Workflow for a Single Coupling Cycle in Fmoc-SPPS

The following diagram illustrates the key steps in a single cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [2. cdhfinechemical.com \[cdhfinechemical.com\]](https://www.cdhfinechemical.com)
- [3. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- [4. chem.uci.edu \[chem.uci.edu\]](https://chem.uci.edu)
- [5. benchchem.com \[benchchem.com\]](https://www.benchchem.com)
- [6. phenomenex.com \[phenomenex.com\]](https://www.phenomenex.com)
- To cite this document: BenchChem. [A Technical Guide to Fmoc-Glu(OBzl)-OH: Properties, Application, and Quality Control]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b557468/docs#a-technical-guide-to-fmoc-glu-obzl-oh-properties-application-and-quality-control>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check